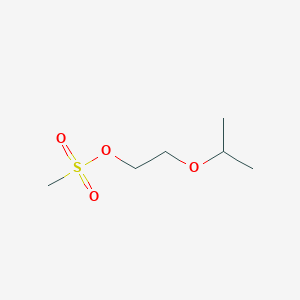
甲磺酸异丙酯
概述
描述
2-Isopropoxyethyl Methanesulfonate is a chemical compound with the molecular formula C6H14O4S . It contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ether, and 1 sulfonate .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxyethyl Methanesulfonate includes 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ether, and 1 sulfonate .
Physical And Chemical Properties Analysis
2-Isopropoxyethyl Methanesulfonate is a liquid at 20°C . It has a molecular weight of 182.23 . The compound has a specific gravity of 1.14 and a refractive index of 1.43 .
科学研究应用
C6H14O4S C_6H_{14}O_4S C6H14O4S
and a molecular weight of 182.23, is a versatile chemical used in various fields of research .Pharmaceutical Research
2-Isopropoxyethyl Methanesulfonate: is utilized as an impurity standard in the pharmaceutical industry. It is particularly used in the quality control and method validation of Bisoprolol, a beta-blocker used to treat high blood pressure . The compound serves as a reference standard to ensure the purity and consistency of Bisoprolol formulations.
Analytical Method Development
In analytical chemistry, this compound is employed for developing and validating new analytical methods. Its well-characterized nature with detailed analytical data makes it an excellent candidate for analytical method development (AMV) applications .
Synthesis of Advanced Materials
The compound is used in the synthesis of advanced materials, such as hole-transporting materials (HTMs) for optoelectronic devices. Its chemical stability and reactivity make it suitable for creating complex molecular structures required in electronic applications .
Hydrometallurgy
Methanesulfonic Acid 2-Isopropoxyethyl Ester: finds application in hydrometallurgy for leaching metals from ores. It acts as a solvent and reagent in the extraction and purification processes of metals, offering an alternative to more hazardous materials .
Proteomics Research
This compound is also significant in proteomics research, where it is used as a biochemical agent. It aids in the study of protein structures and functions, contributing to the understanding of complex biological systems .
安全和危害
作用机制
Target of Action
2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, 2-Isopropoxyethyl Methanesulfonate can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .
Mode of Action
2-Isopropoxyethyl Methanesulfonate interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Isopropoxyethyl Methanesulfonate include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by 2-isopropoxyethyl methanesulfonate can overwhelm these repair systems, leading to apoptosis or programmed cell death .
Pharmacokinetics
The pharmacokinetics of 2-Isopropoxyethyl Methanesulfonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 2-Isopropoxyethyl Methanesulfonate is influenced by factors such as its solubility and stability in biological fluids .
Result of Action
The molecular and cellular effects of 2-Isopropoxyethyl Methanesulfonate’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make 2-Isopropoxyethyl Methanesulfonate a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Isopropoxyethyl Methanesulfonate. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .
属性
IUPAC Name |
2-propan-2-yloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQNGZSQDGFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594109 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
235097-76-4 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

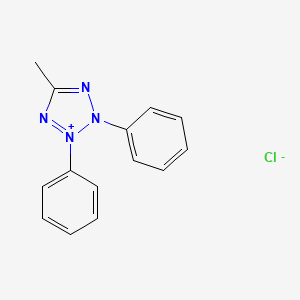
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)
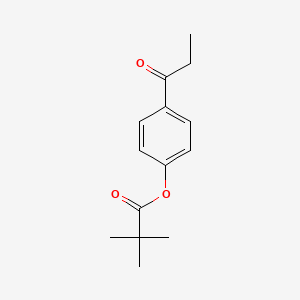
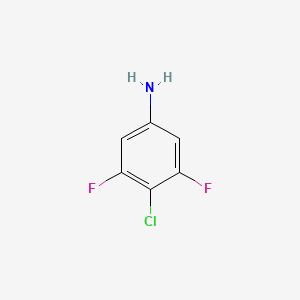
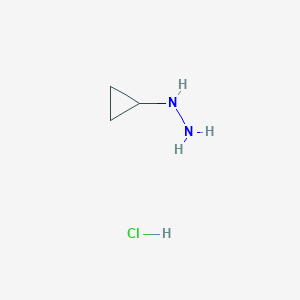
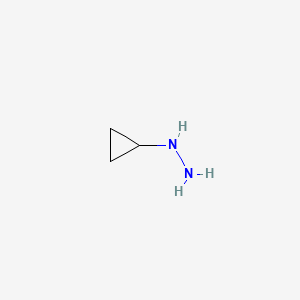
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)

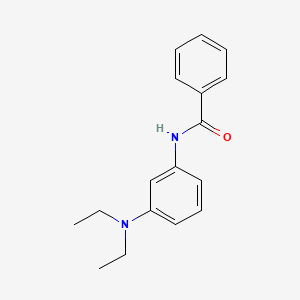
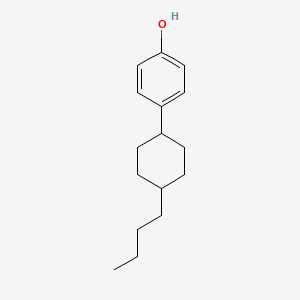

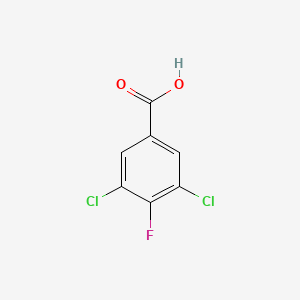
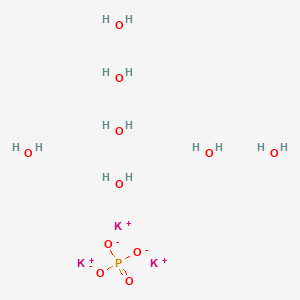
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)